molecular formula C36H50Cl4N6O6S B14915852 (R)-4-Amino-5-(4-(4-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl)sulfonamido)tetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)-N,N,N-trimethyl-5-oxopentan-1-aminium chloride hydrochloride

(R)-4-Amino-5-(4-(4-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl)sulfonamido)tetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)-N,N,N-trimethyl-5-oxopentan-1-aminium chloride hydrochloride

Cat. No.: B14915852
M. Wt: 836.7 g/mol
InChI Key: QIAWOUUTKDMGTE-SYXKTQFYSA-M
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Description

®-4-Amino-5-(4-(4-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl)sulfonamido)tetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)-N,N,N-trimethyl-5-oxopentan-1-aminium chloride hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, sulfonamido, and piperazinyl groups, making it a subject of interest for chemists and biologists alike.

Preparation Methods

The synthesis of ®-4-Amino-5-(4-(4-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl)sulfonamido)tetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)-N,N,N-trimethyl-5-oxopentan-1-aminium chloride hydrochloride involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamido group. Subsequent steps involve the formation of the tetrahydropyran ring and the attachment of the piperazinyl group. The final step includes the quaternization of the aminium group and the formation of the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamido group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-4-Amino-5-(4-(4-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl)sulfonamido)tetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)-N,N,N-trimethyl-5-oxopentan-1-aminium chloride hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the sulfonamido group can form hydrogen bonds with target molecules. The piperazinyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, ®-4-Amino-5-(4-(4-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl)sulfonamido)tetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)-N,N,N-trimethyl-5-oxopentan-1-aminium chloride hydrochloride is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:

    Quinoline derivatives: Known for their antimicrobial and anticancer properties.

    Sulfonamides: Widely used as antibiotics.

    Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and anthelmintic properties. The uniqueness of this compound lies in its potential to combine the beneficial properties of these different classes of compounds into a single molecule.

Properties

Molecular Formula

C36H50Cl4N6O6S

Molecular Weight

836.7 g/mol

IUPAC Name

[(4R)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride;hydrochloride

InChI

InChI=1S/C36H49Cl2N6O6S.2ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;2*1H/q+1;;/p-1/t29-;;/m1../s1

InChI Key

QIAWOUUTKDMGTE-SYXKTQFYSA-M

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@@H](CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-]

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-]

Origin of Product

United States

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